AdBrettPhos

Description

BenchChem offers high-quality AdBrettPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AdBrettPhos including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGHOZQCYNKWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AdBrettPhos: A Comprehensive Technical Guide

AdBrettPhos, with the IUPAC name bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, is a bulky biaryl phosphine ligand instrumental in advancing palladium-catalyzed cross-coupling reactions.[1] Its robust steric hindrance and electron-rich nature make it particularly effective in challenging transformations, including the amidation of five-membered heterocycles.[2] This guide provides a detailed overview of the structure, properties, and synthesis of AdBrettPhos for researchers, scientists, and professionals in drug development.

Core Structure and Properties

AdBrettPhos is a solid with a melting point range of 231-235 °C. The molecule is characterized by a biphenyl backbone. One of the phenyl rings is substituted with two methoxy groups and a di-1-adamantylphosphino group, while the other phenyl ring is substituted with three isopropyl groups. This highly substituted structure contributes to its steric bulk and efficacy as a ligand in catalysis.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | [1] |

| Molecular Formula | C43H61O2P | [1] |

| Molecular Weight | 640.92 g/mol | |

| Melting Point | 231-235 °C | |

| CAS Number | 1160861-59-5 |

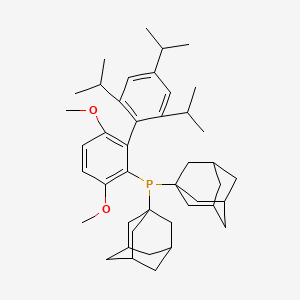

Structural Diagram

The two-dimensional chemical structure of AdBrettPhos is depicted below. The diagram highlights the key functional groups and their spatial arrangement around the biphenyl core.

Synthesis of AdBrettPhos

The synthesis of AdBrettPhos and related bulky biarylphosphine ligands has been optimized to improve safety and yield. The general approach involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by a copper-catalyzed phosphination.

Experimental Protocol: Synthesis of BrettPhos-Type Ligands

The following is a general procedure adapted from improved synthetic methods for BrettPhos-type ligands. Specific quantities would be adjusted based on the desired scale.

Step 1: Grignard Reagent Formation

-

An oven-dried flask equipped with a magnetic stir bar and charged with magnesium turnings is fitted with a reflux condenser and a rubber septum.

-

The flask is purged with argon.

-

Tetrahydrofuran (THF) and a small amount of 1,2-dibromoethane are added via syringe.

-

The solution is heated to initiate Grignard formation.

-

After cooling, a solution of the starting material, 2-bromo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl, in a suitable solvent like toluene is added.

-

The mixture is heated to drive the formation of the Grignard reagent.

Step 2: Phosphination

-

In a separate oven-dried flask under an argon atmosphere, copper(I) chloride is added.

-

The flask is cooled, and a solution of di-1-adamantylphosphine chloride in an appropriate solvent is added.

-

The previously prepared Grignard reagent is then transferred to this second flask via cannula.

-

The reaction mixture is stirred at a specific temperature for a set duration to allow for the coupling reaction to proceed.

Step 3: Work-up and Purification

-

Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure AdBrettPhos ligand.

Applications in Catalysis

AdBrettPhos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its steric bulk is crucial for promoting challenging transformations, such as the monoarylation of ammonia while suppressing diarylation. It is particularly noted for its utility in the coupling of five-membered heteroarenes and in C-N bond formation reactions. AdBrettPhos is also utilized in the formation of stable palladium precatalysts, such as AdBrettPhos Pd G3 and G6 palladacycles, which offer enhanced stability and reactivity in cross-coupling processes.[3][4]

The logical workflow for the application of AdBrettPhos in a generic palladium-catalyzed cross-coupling reaction is outlined below.

References

- 1. AdBrettPhos | C43H61O2P | CID 60144828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Di-1-adaMantylphosphino)-3,6-diMethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl, Min. 95% AdBrettPhos | 1160861-59-5 [chemicalbook.com]

- 3. Solid-State 31P and 1H NMR Investigations of Amorphous and Crystalline Calcium Phosphates Grown Biomimetically From a Mesoporous Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

AdBrettPhos: A Comprehensive Technical Guide for Researchers

Introduction

AdBrettPhos, with the IUPAC name 2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a highly effective and sterically demanding biaryl monophosphine ligand.[1] Developed by the Buchwald group, it has become an invaluable tool in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its bulky di-adamantylphosphino group and substituted biphenyl backbone create a unique steric and electronic environment around the palladium center, leading to high catalytic activity and selectivity in a variety of transformations.[2] This technical guide provides an in-depth overview of the physical and chemical properties of AdBrettPhos, along with a generalized experimental protocol for its application in cross-coupling reactions and a visualization of the catalytic cycle.

Core Physical and Chemical Properties

AdBrettPhos is a white to off-white solid, typically in powder or crystalline form.[3] It is known for its stability under air and moisture, which simplifies its handling and storage. Furthermore, it exhibits good solubility in common organic solvents used in catalysis.

Physical Properties of AdBrettPhos

| Property | Value | Reference(s) |

| Molecular Formula | C43H61O2P | [4] |

| Molecular Weight | 640.92 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 231-235 °C | [3] |

| CAS Number | 1160861-59-5 | [3] |

Chemical Properties of AdBrettPhos

| Property | Description | Reference(s) |

| Functional Group | Phosphine | [3] |

| Stability | Air, moisture, and thermally stable | |

| Solubility | Good solubility in common organic solvents | |

| Reactivity | Acts as a ligand for transition metals, particularly palladium, to form highly active catalysts. |

Spectroscopic Data

Detailed experimental spectra for AdBrettPhos are not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.

-

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the biphenyl backbone, the methoxy groups, the isopropyl groups, and the adamantyl groups.

-

¹³C NMR: The spectrum would exhibit a large number of signals corresponding to the 43 carbon atoms in the molecule, including those of the biphenyl core, methoxy, isopropyl, and adamantyl moieties.

-

³¹P NMR: A single signal is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a trialkylphosphine. The chemical shift would be influenced by the bulky adamantyl groups.

-

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Applications in Catalysis

AdBrettPhos is a versatile ligand widely employed in a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature make it particularly effective for challenging transformations. Some of the key applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides or triflates with amines.[5][6] AdBrettPhos is particularly effective for the monoarylation of primary amines.[2]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides or triflates with boronic acids or their derivatives.

-

Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.

-

Other Cross-Coupling Reactions: AdBrettPhos has also been successfully applied in Negishi, Sonogashira, Hiyama, and Stille couplings.

Experimental Protocols

The following is a generalized experimental protocol for a Buchwald-Hartwig amination reaction using AdBrettPhos. It is important to note that reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for specific substrates.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

-

Reaction Setup: In a glovebox, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a dedicated AdBrettPhos-ligated precatalyst), AdBrettPhos ligand, and a suitable base (e.g., sodium tert-butoxide, potassium phosphate). The vessel is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: The aryl halide, amine, and an anhydrous solvent (e.g., toluene or dioxane) are added to the reaction vessel via syringe.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as flash column chromatography on silica gel, to afford the desired arylamine.

Catalytic Cycle and Visualization

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a series of well-defined steps. The AdBrettPhos ligand plays a crucial role in facilitating these steps by stabilizing the palladium center and promoting the desired bond-forming events.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 3. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. AdBrettPhos | C43H61O2P | CID 60144828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Synthesis and preparation of AdBrettPhos ligand

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of the AdBrettPhos ligand, a highly effective and sterically demanding biaryl phosphine ligand crucial for challenging palladium-catalyzed cross-coupling reactions. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

AdBrettPhos, chemically known as 2-(di-1-adamantylphosphino)-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl, is a member of the Buchwald biaryl phosphine ligand family. Its bulky di-adamantylphosphino group and substituted biaryl backbone create a sterically hindered and electron-rich environment around the palladium center in catalytic applications. This unique architecture has proven instrumental in facilitating difficult C-N and C-O bond formations, particularly in the amidation of five-membered heterocycles. This guide outlines a robust and safe synthetic route, moving away from hazardous organolithium reagents towards a more practical Grignard-based methodology.

Synthetic Pathway Overview

The synthesis of AdBrettPhos can be conceptually divided into two primary stages: the formation of the substituted biaryl backbone and the subsequent introduction of the di-1-adamantylphosphino moiety. The overall transformation is depicted below.

The Core Mechanism of AdBrettPhos in Palladium-Catalyzed Cross-Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AdBrettPhos, a highly effective biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions. AdBrettPhos has emerged as a privileged ligand in modern organic synthesis, particularly in the pharmaceutical industry, due to its ability to facilitate challenging C-N, C-O, and C-C bond formations with high efficiency and broad substrate scope. This document delves into the intricacies of the catalytic cycle, presents quantitative data from representative reactions, provides detailed experimental protocols, and visualizes key mechanistic pathways.

Introduction: The Role of Bulky Biaryl Phosphine Ligands

Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficacy of these reactions is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. AdBrettPhos, a member of the Buchwald family of ligands, is characterized by its significant steric bulk, conferred by the di-adamantylphosphino group and the tri-isopropylbiphenyl backbone. This steric hindrance is crucial for promoting the formation of highly reactive, monoligated L-Pd(0) species, which are key to initiating the catalytic cycle.[1] These monoligated complexes are generally more reactive than their bis-ligated counterparts, particularly in the oxidative addition of challenging substrates like aryl chlorides.[1]

The Catalytic Cycle: A Three-Step Process

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving AdBrettPhos proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Computational and kinetic studies suggest that for many cross-coupling reactions employing bulky biaryl phosphine ligands, all three steps proceed through monoligated palladium intermediates.[1]

Precatalyst Activation

Modern cross-coupling reactions often employ air- and moisture-stable palladium(II) precatalysts, which require an in-situ activation step to generate the active Pd(0) species. The third-generation (G3) Buchwald precatalysts, such as AdBrettPhos Pd G3, are designed for efficient activation. The activation of these aminobiphenyl-based palladacycles is typically initiated by a base, leading to the reductive elimination of carbazole and the formation of the desired L-Pd(0) species.

Oxidative Addition

The first step of the catalytic cycle is the oxidative addition of an organic electrophile (typically an aryl, vinyl, or alkyl halide or triflate) to the monoligated L-Pd(0) complex. This reaction forms a Pd(II) intermediate. The steric bulk of AdBrettPhos facilitates this step by promoting the formation of the coordinatively unsaturated L-Pd(0) species, which is highly reactive towards oxidative addition.[1] For certain reactions, such as the Buchwald-Hartwig amination using the related BrettPhos ligand, density functional theory (DFT) calculations have shown that oxidative addition can be the rate-limiting step of the entire catalytic cycle.

Transmetalation

Following oxidative addition, the transmetalation step occurs, where an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium(II) center, displacing the halide or triflate. This step is often facilitated by a base, which activates the nucleophile. For instance, in the Suzuki-Miyaura coupling, the base is believed to form a more nucleophilic "ate" complex with the boronic acid.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the L-Pd(0) catalyst. The steric bulk and electron-donating properties of AdBrettPhos are thought to promote this step by creating a sterically congested metal center, which favors the formation of the new C-C, C-N, or C-O bond.

Data Presentation: Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of AdBrettPhos and the closely related BrettPhos in various palladium-catalyzed cross-coupling reactions, highlighting the broad applicability and high efficiency of these ligands.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines using BrettPhos [2]

| Aryl Chloride | Amine | Catalyst Loading (mol %) | Time (h) | Yield (%) |

| 4-Chloroanisole | Hexylamine | 0.05 | 1 | >99 |

| 4-Chlorotoluene | Aniline | 0.01 | 1 | 98 |

| 4-Chlorobenzonitrile | Methylamine | 0.3 | 17 | 95 |

| 1-Chloro-4-(trifluoromethyl)benzene | Octylamine | 0.05 | 1 | 97 |

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids using AdBrettPhos G3 Precatalyst

| Aryl Chloride | Boronic Acid | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 1.0 | 100 | 18 | 95 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 1.5 | 80 | 12 | 92 |

| 1-Chloro-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | 1.0 | 100 | 16 | 90 |

| 4-Chloroanisole | 2-Thiopheneboronic acid | 2.0 | 80 | 24 | 88 |

Table 3: C-O Coupling of Aryl Halides with Alcohols using BrettPhos

| Aryl Halide | Alcohol | Base | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | Cs₂CO₃ | 2.0 (Pd₂(dba)₃) / 4.0 (BrettPhos) | 85 | 12 | 85 |

| 4-Chlorobenzotrifluoride | 3,3,3-Trifluoropropanol | Cs₂CO₃ | 2.0 (Pd₂(dba)₃) / 4.0 (BrettPhos) | 85 | 16 | 82 |

| 2-Bromopyridine | Ethanol | Cs₂CO₃ | 2.0 (Pd₂(dba)₃) / 4.0 (BrettPhos) | 85 | 24 | 78 |

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions utilizing AdBrettPhos or a similar bulky biarylphosphine ligand. These protocols are intended as a guide and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from procedures for similar bulky phosphine ligands.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and AdBrettPhos Pd G3 precatalyst (0.01-1 mol%).

-

Inert Atmosphere: The Schlenk tube is evacuated and backfilled with argon three times.

-

Solvent Addition: Anhydrous toluene or dioxane (3-5 mL) is added via syringe.

-

Reaction: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general procedure for Suzuki-Miyaura couplings using a palladium precatalyst.[3]

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and AdBrettPhos Pd G3 precatalyst (1-2 mol%).

-

Solvent Addition: A mixture of toluene and water (e.g., 10:1 v/v, 0.1 M) is added.

-

Reaction: The vial is sealed and the reaction mixture is stirred vigorously at the desired temperature (typically 80-110 °C) for the specified time.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography to afford the desired biaryl product.

Applications in Drug Discovery and Development

The robustness and broad functional group tolerance of cross-coupling reactions employing AdBrettPhos make them invaluable tools in the synthesis of complex molecules for drug discovery and development. The ability to efficiently couple a wide range of aryl and heteroaryl fragments allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the mild reaction conditions often tolerated by these catalyst systems are compatible with late-stage functionalization of complex intermediates, a crucial strategy in the synthesis of APIs. For instance, the Buchwald-Hartwig amination is a key reaction for the synthesis of numerous nitrogen-containing pharmaceuticals.

Conclusion

AdBrettPhos has established itself as a powerful and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its mechanism of action is centered on the stabilization of highly active, monoligated palladium(0) species that facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ligand is instrumental in promoting these steps, particularly for challenging substrates. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of AdBrettPhos-mediated cross-coupling in their synthetic endeavors. The continued exploration of the mechanistic nuances of this and related ligands will undoubtedly lead to the development of even more efficient and selective catalytic systems for the synthesis of complex molecules.

References

- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

AdBrettPhos Ligand: A Comprehensive Technical Guide to its Electronic and Steric Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

AdBrettPhos, chemically known as 2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a highly effective and sterically demanding biaryl phosphine ligand. It belongs to the Buchwald series of ligands, which are renowned for their ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficacy of AdBrettPhos in catalysis is intrinsically linked to its unique electronic and steric properties. This technical guide provides an in-depth analysis of these parameters, detailing the methodologies for their determination and presenting the available data in a clear, comparative format.

Core Concepts: Electronic and Steric Parameters

The reactivity and selectivity of a metal-phosphine catalyst are largely dictated by the electronic and steric nature of the phosphine ligand.

Electronic Parameters: The primary electronic parameter for phosphine ligands is the Tolman Electronic Parameter (TEP) . The TEP quantifies the electron-donating or -withdrawing ability of a ligand by measuring the A1 C-O vibrational stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] A lower ν(CO) value indicates a more electron-donating ligand, which increases electron density on the metal center. This, in turn, facilitates oxidative addition, a crucial step in many catalytic cycles.

Steric Parameters: The steric bulk of a phosphine ligand is critical for promoting reductive elimination, the final product-forming step in many cross-coupling reactions. The most common steric parameter is the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at the metal center.[2] A larger cone angle signifies greater steric hindrance. A more contemporary and often more descriptive steric parameter is the Percent Buried Volume (%Vbur) . This parameter calculates the percentage of the coordination sphere of a metal that is occupied by the ligand, providing a more nuanced representation of the ligand's steric profile.[3][4][5]

Data Presentation: Electronic and Steric Parameters of AdBrettPhos and Related Ligands

| Ligand | Cone Angle (θ) [°] (Computational, Linear AuCl(L)) | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| AdBrettPhos | Not explicitly found; expected to be slightly larger than BrettPhos | Not explicitly found | Not explicitly found |

| BrettPhos | 251.3 (open), 202.4 (closed)[7] | 55.0 (%Vbur-L), 36.6 (%Vbur-T), 30.5 (%Vbur-O)[7] | Not explicitly found |

| tBuBrettPhos | 250.9 (open), 218.6 (closed)[7] | 58.5 (%Vbur-L), 36.5 (%Vbur-T), 30.5 (%Vbur-O)[7] | Not explicitly found |

Note: AdBrettPhos differs from BrettPhos in the substituents on the phosphorus atom (di-1-adamantyl vs. dicyclohexyl). Given the larger size of the adamantyl groups, the cone angle and percent buried volume of AdBrettPhos are anticipated to be slightly greater than those of BrettPhos.

Experimental and Computational Protocols

Determination of Tolman Electronic Parameter (TEP)

The experimental determination of the TEP for a phosphine ligand like AdBrettPhos follows a well-established protocol developed by Tolman.[1]

Workflow for TEP Determination

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

The Buchwald-Hartwig Amination with AdBrettPhos: A Technical Guide for C-N Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction has profound implications for the pharmaceutical and agrochemical industries, where the arylamine motif is a common feature in a vast array of biologically active molecules. The evolution of this palladium-catalyzed cross-coupling reaction has been marked by the development of sophisticated phosphine ligands that enhance catalyst performance, broaden substrate scope, and allow for milder reaction conditions. Among these, AdBrettPhos, a bulky and electron-rich biarylmonophosphine ligand, has proven to be particularly effective, especially in challenging coupling reactions involving heteroaromatic compounds.

This technical guide provides an in-depth exploration of the Buchwald-Hartwig reaction utilizing the AdBrettPhos ligand. It details the reaction mechanism, presents quantitative data on its performance, and offers specific experimental protocols for its application.

Core Concepts: The Role of AdBrettPhos

AdBrettPhos [(2-Di-1-adamantylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl] is a member of the Buchwald family of biarylphosphine ligands. Its efficacy in the Buchwald-Hartwig amination stems from its unique structural features:

-

Steric Bulk: The large adamantyl groups on the phosphorus atom and the isopropyl groups on the biphenyl backbone promote the formation of a monoligated palladium(0) species, which is the active catalyst in the reaction. This steric hindrance accelerates the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle.

-

Electron-Richness: The electron-donating methoxy and alkyl groups on the biaryl backbone increase the electron density on the palladium center. This enhances the rate of oxidative addition of the aryl halide to the Pd(0) complex.

The use of AdBrettPhos, often in the form of a stable palladium precatalyst such as AdBrettPhos Pd G3, facilitates the coupling of a wide range of substrates, including traditionally difficult five-membered heteroaryl halides.[1]

Catalytic Cycle of the Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination reaction with an AdBrettPhos ligand proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Data Presentation: Performance of AdBrettPhos in C-N Coupling

The AdBrettPhos ligand has demonstrated high efficacy in the palladium-catalyzed amidation of a variety of five-membered heterocyclic bromides. The following table summarizes the yields obtained for the coupling of various primary amides with different heteroaryl bromides using a Pd/AdBrettPhos catalyst system.[1]

| Heteroaryl Bromide | Amide Nucleophile | Product Yield (%) |

| 1-Methyl-4-bromo-1H-imidazole | Benzamide | 85 |

| 1-Methyl-4-bromo-1H-pyrazole | Benzamide | 78 |

| 4-Bromothiazole | Benzamide | 75 |

| 1-Methyl-3-bromo-1H-pyrrole | Benzamide | 60 |

| 3-Bromothiophene | Benzamide | 92 |

| 1-Methyl-4-bromo-1H-imidazole | Acetamide | 70 |

| 1-Methyl-4-bromo-1H-pyrazole | Acetamide | 65 |

| 4-Bromothiazole | Acetamide | 68 |

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig amination using an AdBrettPhos-based catalyst system. These should be adapted based on the specific substrates and desired scale of the reaction.

General Procedure for the Pd-Catalyzed Amidation of Heteroaryl Bromides[1]

This protocol is based on the successful coupling of primary amides with five-membered heterocyclic bromides.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

AdBrettPhos ligand

-

Heteroaryl bromide (1.0 equiv)

-

Amide (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (0.02 equiv) and AdBrettPhos (0.04 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add K₂CO₃ (2.0 equiv), the heteroaryl bromide (1.0 equiv), and the amide (1.2 equiv).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve the desired concentration (typically 0.1-0.5 M).

-

Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Purge the vessel with argon or nitrogen.

-

Reaction Conditions: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the required reaction time (typically 12-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system.

Conclusion

The Buchwald-Hartwig amination, when facilitated by the AdBrettPhos ligand, represents a highly effective and versatile tool for the synthesis of arylamines, particularly those derived from challenging heteroaromatic systems. The steric and electronic properties of AdBrettPhos contribute to a robust catalytic system with broad applicability in drug discovery and development. The provided data and protocols serve as a valuable resource for chemists seeking to employ this powerful C-N cross-coupling methodology.

References

AdBrettPhos Palladium Precatalysts: A Technical Guide to Generations and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the evolution and application of AdBrettPhos palladium precatalysts, a cornerstone of modern cross-coupling chemistry. Developed by the Buchwald group, these catalysts have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, critical transformations in pharmaceutical and materials science. This document provides a comprehensive overview of the different generations of AdBrettPhos precatalysts, their activation mechanisms, comparative performance data, and detailed experimental protocols for their use in key chemical reactions.

Introduction to AdBrettPhos Palladium Precatalysts

AdBrettPhos, a bulky biarylmonophosphine ligand, in conjunction with palladium, forms highly active and versatile precatalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling, and C-F coupling reactions. The development of well-defined precatalysts has been a significant advancement over in-situ catalyst generation, offering improved reaction performance, reproducibility, and user-friendliness. The use of these precatalysts typically allows for lower catalyst loadings and shorter reaction times.[1]

The evolution of AdBrettPhos palladium precatalysts has led to several "generations," each designed to improve upon the last in terms of stability, activity, ease of activation, and the nature of byproducts formed. This guide will delve into the specifics of the G1, G2, G3, G4, and G6 generations.

Generations of AdBrettPhos Palladium Precatalysts: An Overview

The progression through the generations of Buchwald-type precatalysts, including those with the AdBrettPhos ligand, has been driven by the need for more stable, active, and user-friendly catalytic systems. Each generation offers distinct advantages, making them suitable for different applications and substrate scopes.

Key Features of AdBrettPhos Precatalyst Generations:

| Generation | General Structure Features | Key Advantages | Common Applications |

| G1 | Palladacycle with a 2-phenylethan-1-amine-based backbone. | First generation of stable, well-defined precatalysts. | Buchwald-Hartwig amination of aryl halides. |

| G2 | Palladacycle with a 2-aminobiphenyl backbone.[2] | Improved reactivity with weaker bases and lower activation temperatures compared to G1.[2] | Suzuki-Miyaura and Buchwald-Hartwig couplings. |

| G3 | 2-aminobiphenyl backbone with a methanesulfonate (OMs) counterion.[2] | Enhanced solubility, stability in solution, and ability to accommodate very bulky ligands like AdBrettPhos.[2] | Wide range of cross-coupling reactions, including those with challenging substrates. |

| G4 | N-methylated 2-aminobiphenyl backbone with a methanesulfonate (OMs) counterion.[2] | Generates a more benign N-methylcarbazole byproduct, which is less likely to interfere with the catalytic cycle.[2] Higher solubility. | C-N and C-C coupling reactions where the carbazole byproduct from G3 might be problematic. |

| G6 | Oxidative addition complexes (OACs).[3] | "On-cycle" intermediates, leading to higher reactivity and selectivity. Base-free activation and no carbazole byproduct.[3][4] | C-N, C-O, and C-F cross-coupling reactions, particularly with bulky ligands.[3] |

Activation Mechanisms and Catalytic Cycles

The efficacy of each generation of AdBrettPhos palladium precatalyst is intrinsically linked to its activation mechanism, which is the process by which the stable Pd(II) precatalyst is converted into the catalytically active Pd(0) species.

Activation of G1, G2, G3, and G4 Precatalysts

Generations 1 through 4 share a similar activation pathway involving the deprotonation of the amine on the palladacycle backbone by a base, followed by reductive elimination to generate the active L-Pd(0) species.

References

- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 2. Buchwald Catalysts & Ligands [merckmillipore.com]

- 3. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]

- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of AdBrettPhos in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdBrettPhos, a bulky biaryl phosphine ligand, is a cornerstone in modern cross-coupling catalysis, enabling challenging chemical transformations critical to pharmaceutical and materials science research. While its catalytic prowess is well-documented, a comprehensive understanding of its solubility in various organic solvents is essential for reaction optimization, purification, and overall process efficiency. This technical guide provides an in-depth overview of the solubility characteristics of AdBrettPhos, outlines a general experimental protocol for its determination, and offers a logical framework for solvent selection.

Introduction to AdBrettPhos and its Significance

AdBrettPhos, chemically known as (2-di(1-adamantyl)phosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a member of the Buchwald family of electron-rich and sterically hindered biaryl phosphine ligands. Its unique structural features, particularly the bulky adamantyl groups and the substituted biphenyl backbone, create a highly effective catalytic pocket when coordinated to a metal center, typically palladium. This steric bulk and electron-donating nature are crucial for promoting efficient oxidative addition and reductive elimination steps in various cross-coupling reactions, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

The solubility of AdBrettPhos and its corresponding palladium precatalysts is a critical parameter that directly impacts reaction kinetics, catalyst stability, and product purification. Homogeneous catalysis, by definition, requires the catalyst to be dissolved in the reaction medium. Inadequate solubility can lead to heterogeneous mixtures, resulting in slower reaction rates, lower yields, and difficulties in catalyst removal.

Qualitative Solubility of AdBrettPhos

Based on available literature and supplier information, AdBrettPhos and its palladium precatalysts are generally described as having good solubility in a range of common organic solvents . This qualitative assessment is consistent with its molecular structure, which features a large, nonpolar hydrocarbon framework.

Commonly employed solvents in reactions utilizing AdBrettPhos include:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for AdBrettPhos in common organic solvents. The absence of such standardized data highlights a knowledge gap in the detailed physical chemistry of this widely used ligand. The generation of such data would be of significant value to the chemical research community for process development and optimization.

In the absence of quantitative data, a qualitative solubility assessment is presented below based on general observations from synthetic reports.

Table 1: Qualitative Solubility of AdBrettPhos in Common Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Commonly used and generally provides good solubility for both the ligand and its metal complexes. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Frequently used solvents for cross-coupling reactions, offering good solubility. |

| Chlorinated Solvents | DCM, Chloroform | Moderate to High | Good solubility, but caution is advised due to potential reactivity with some catalytic species. |

| Aprotic Polar Solvents | DMF, DMSO | Moderate | Solubility is generally sufficient for catalytic purposes, but may be lower than in nonpolar solvents. |

| Alcohols | Methanol, Ethanol | Low | Generally not suitable as primary solvents due to low solubility and potential for side reactions. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Often used as anti-solvents for precipitation and purification of AdBrettPhos-containing compounds. |

Experimental Protocol for Determining the Solubility of AdBrettPhos

The following is a generalized experimental protocol for the gravimetric determination of AdBrettPhos solubility in an organic solvent. Given that phosphine ligands can be sensitive to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Objective: To determine the solubility of AdBrettPhos in a given organic solvent at a specific temperature.

Materials:

-

AdBrettPhos (solid)

-

Anhydrous organic solvent of interest

-

Schlenk flask or vial with a magnetic stir bar

-

Thermostatically controlled oil bath or heating block

-

Syringe and needle (for liquid transfer)

-

0.2 µm syringe filter (PTFE or other solvent-compatible material)

-

Pre-weighed sample vials

-

Analytical balance

-

Vacuum oven or high-vacuum line

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere.

-

Ensure the solvent is anhydrous and degassed.

-

-

Sample Preparation:

-

In an inert atmosphere (glovebox), add an excess of solid AdBrettPhos to a Schlenk flask containing a known volume of the anhydrous solvent. "Excess" means that undissolved solid should be clearly visible after the initial mixing.

-

Seal the flask.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the saturated solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a 0.2 µm syringe filter into a pre-weighed, airtight sample vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Remove the solvent from the vial under high vacuum. A vacuum oven at a moderate temperature (e.g., 40-60 °C) can be used to ensure complete solvent removal.

-

Once the solid residue (AdBrettPhos) is completely dry and at constant weight, accurately weigh the vial.

-

-

Calculation:

-

Calculate the mass of the dissolved AdBrettPhos by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved AdBrettPhos (g) / Volume of solution withdrawn (L)

To express solubility in mol/L, divide the result by the molecular weight of AdBrettPhos (640.92 g/mol ).

-

Safety Precautions:

-

AdBrettPhos is an air-sensitive and potentially irritating compound. Handle it in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and may be toxic. Work in a well-ventilated fume hood.

Visualization of Solvent Selection Workflow

The choice of solvent is a critical decision in planning a reaction that utilizes AdBrettPhos. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Caption: Logical workflow for selecting a suitable solvent for a reaction involving AdBrettPhos.

Conclusion

AdBrettPhos is a powerful ligand in catalysis, and understanding its solubility is key to its effective use. While quantitative solubility data is not widely available, qualitative assessments and general chemical principles provide a strong basis for solvent selection. The provided experimental protocol offers a standardized method for researchers to generate their own quantitative solubility data, which would be invaluable for reaction optimization and scale-up. The logical workflow for solvent selection serves as a practical guide for chemists and engineers working with this important catalytic system. Future work in this area should focus on the systematic measurement and publication of quantitative solubility data for AdBrettPhos and other widely used phosphine ligands across a range of common organic solvents and temperatures.

Air and Moisture Stability of AdBrettPhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AdBrettPhos, a bulky biarylphosphine ligand, is pivotal in modern cross-coupling catalysis, enabling challenging chemical transformations. While generally considered stable, its performance and shelf-life are intrinsically linked to its stability in the presence of air and moisture. This technical guide provides an in-depth analysis of the factors governing the air and moisture stability of AdBrettPhos. It outlines detailed experimental protocols for quantifying its degradation, presents hypothetical stability data for comparative purposes, and discusses the primary degradation pathways. This document is intended to serve as a comprehensive resource for researchers utilizing AdBrettPhos, ensuring optimal handling, storage, and performance in catalytic applications.

Introduction

AdBrettPhos, chemically known as 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a member of the Buchwald class of electron-rich and sterically demanding biarylphosphine ligands.[1][2] Its bulky adamantyl groups and substituted biaryl backbone create a unique steric and electronic profile, leading to high catalytic activity and selectivity in various cross-coupling reactions. Although often described as air and moisture-stable, like all phosphines, AdBrettPhos is susceptible to oxidation and hydrolysis, which can impact its efficacy as a ligand.[3] Understanding the kinetics and mechanisms of these degradation processes is crucial for ensuring reproducibility in catalytic experiments and for establishing appropriate storage and handling procedures.

This guide details methodologies for assessing the stability of AdBrettPhos under various conditions and provides a framework for interpreting the resulting data.

Degradation Pathways

The primary degradation pathways for AdBrettPhos in the presence of air and moisture are oxidation and hydrolysis.

Oxidation

In the presence of oxygen, the phosphorus(III) center in AdBrettPhos can be oxidized to a phosphorus(V) center, forming the corresponding phosphine oxide.[4] This process is often irreversible and results in a ligand that is inactive in most cross-coupling reactions. The bulky adamantyl and biaryl groups in AdBrettPhos provide significant steric hindrance around the phosphorus atom, which kinetically slows down the rate of oxidation compared to less hindered phosphines.

Caption: Oxidation pathway of AdBrettPhos.

Hydrolysis

Moisture can lead to the hydrolysis of AdBrettPhos, a process that can be influenced by the pH of the environment. The P-C bonds in triarylphosphines are generally more resistant to hydrolysis than in alkylphosphines. However, under certain conditions, particularly in the presence of acid or base, cleavage of the phosphorus-aryl bond can occur, leading to the formation of phosphinic acids and other degradation products.[5]

Caption: Hydrolysis pathway of AdBrettPhos.

Quantitative Stability Assessment: Experimental Protocols

To quantitatively assess the air and moisture stability of AdBrettPhos, a series of controlled experiments can be conducted.

Solid-State Air Stability Study

Objective: To determine the rate of oxidation of solid AdBrettPhos upon exposure to air.

Methodology:

-

A known quantity of AdBrettPhos is spread as a thin layer in a pre-weighed, open container.

-

The container is placed in a controlled environment with a constant temperature (e.g., 25°C) and humidity (e.g., 50% RH).

-

Aliquots of the solid are taken at regular time intervals (e.g., 0, 24, 48, 72, 168 hours).

-

Each aliquot is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) under an inert atmosphere.

-

The sample is analyzed by ³¹P NMR spectroscopy to quantify the ratio of AdBrettPhos to its corresponding phosphine oxide.[6][7]

-

The percentage of AdBrettPhos remaining is plotted against time to determine the degradation kinetics.

Caption: Workflow for solid-state air stability testing.

Solution-State Air Stability Study

Objective: To evaluate the stability of AdBrettPhos in solution when exposed to air.

Methodology:

-

A solution of AdBrettPhos of known concentration (e.g., 0.1 M) is prepared in a common organic solvent (e.g., toluene, THF) that has been saturated with air.

-

The solution is stirred at a constant temperature (e.g., 25°C).

-

Aliquots are taken at regular intervals.

-

The concentration of AdBrettPhos and its degradation products are monitored by a suitable analytical technique such as HPLC-UV, LC-MS, or ³¹P NMR.[8][9][10]

Moisture Stability Study (Hydrolysis)

Objective: To determine the susceptibility of AdBrettPhos to hydrolysis.

Methodology:

-

A solution of AdBrettPhos is prepared in a water-miscible organic solvent (e.g., THF, dioxane).

-

A controlled amount of water is added to the solution. To study the effect of pH, buffered aqueous solutions can be used.

-

The mixture is maintained at a constant temperature.

-

Aliquots are analyzed over time by LC-MS to identify and quantify any hydrolysis products.[11][12][13]

Hypothetical Stability Data

The following tables present hypothetical data that could be generated from the experimental protocols described above. These are for illustrative purposes to demonstrate how stability data for AdBrettPhos could be presented.

Table 1: Solid-State Air Stability of AdBrettPhos at 25°C and 50% RH

| Time (hours) | AdBrettPhos Remaining (%) | AdBrettPhos Oxide (%) |

| 0 | 100.0 | 0.0 |

| 24 | 99.8 | 0.2 |

| 48 | 99.5 | 0.5 |

| 72 | 99.2 | 0.8 |

| 168 | 98.1 | 1.9 |

Table 2: Solution-State Air Stability of AdBrettPhos (0.1 M in Toluene) at 25°C

| Time (hours) | AdBrettPhos Remaining (%) |

| 0 | 100.0 |

| 8 | 98.5 |

| 24 | 95.2 |

| 48 | 90.7 |

Table 3: Moisture Stability of AdBrettPhos (0.1 M in THF with 10% v/v H₂O) at 50°C

| Time (hours) | AdBrettPhos Remaining (%) |

| 0 | 100.0 |

| 24 | 99.9 |

| 72 | 99.7 |

| 168 | 99.2 |

Analytical Methods for Monitoring Stability

Accurate assessment of AdBrettPhos stability relies on selective and sensitive analytical techniques.

-

³¹P NMR Spectroscopy: This is a powerful tool for directly observing the phosphorus-containing species in a sample. The chemical shifts of the phosphorus nucleus in AdBrettPhos and its phosphine oxide are distinct, allowing for straightforward quantification of the two species from the integration of their respective signals.[14][15][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate AdBrettPhos from its degradation products. Method development would be required to achieve baseline separation. Quantification is performed by comparing peak areas to a calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and identification of components. It is particularly useful for identifying unknown degradation products by providing mass-to-charge ratio information.[11][12][13]

Handling and Storage Recommendations

Based on the general understanding of phosphine chemistry, the following handling and storage procedures are recommended to minimize the degradation of AdBrettPhos:

-

Storage: Store AdBrettPhos in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place away from direct sunlight.

-

Handling: Whenever possible, handle AdBrettPhos in an inert atmosphere glovebox. If handled on the benchtop, minimize exposure time to air. Use dry, deoxygenated solvents for preparing solutions.

Conclusion

AdBrettPhos is a robust and highly effective ligand in cross-coupling catalysis. While it exhibits good stability compared to many other phosphine ligands, it is not entirely immune to degradation by air and moisture. A thorough understanding of its stability profile through quantitative studies is essential for ensuring the reliability and reproducibility of catalytic reactions. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to assess the stability of AdBrettPhos and to implement appropriate handling and storage procedures, thereby maximizing its performance and lifespan.

References

- 1. AdBrettPhos 95 1160861-59-5 [sigmaaldrich.com]

- 2. AdBrettPhos 95 1160861-59-5 [sigmaaldrich.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 8. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triphenylphosphine oxide - analysis - Analytice [analytice.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The AdBrettPhos Ligand Family: A Technical Guide to a Cornerstone of Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

The AdBrettPhos ligand family represents a class of bulky, electron-rich biaryl monophosphine ligands that have become indispensable tools in modern organic synthesis. Developed by the Buchwald group, these ligands have demonstrated remarkable efficacy in a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and broad functional group tolerance.[1][2] Their unique structural features contribute to their enhanced catalytic activity, making them particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials.[3][4]

Core Features of the AdBrettPhos Ligand Family

The exceptional performance of AdBrettPhos and its analogues stems from a combination of steric and electronic properties engineered into their molecular architecture.

Structural Characteristics:

-

Bulky Adamantyl Groups: The defining feature of AdBrettPhos is the presence of two bulky adamantyl groups attached to the phosphorus atom. This significant steric hindrance is crucial for promoting the desired reductive elimination step in the catalytic cycle and preventing the formation of undesired side products.[5]

-

Biaryl Backbone: The ligand is built upon a biphenyl scaffold. This rigid backbone helps to position the bulky substituents optimally around the palladium center.[5]

-

Electron-Rich Nature: The presence of methoxy groups on the phosphine-containing aryl ring enhances the electron-donating ability of the ligand. This electron richness facilitates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[5]

These structural attributes translate into several key performance advantages:

-

High Catalytic Activity: AdBrettPhos-palladium catalysts exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for low catalyst loadings and shorter reaction times.[6]

-

Broad Substrate Scope: The ligand's versatility enables the coupling of a wide variety of substrates, including challenging electron-rich and sterically hindered aryl halides, as well as a broad range of amines, alcohols, and boronic acids.[3][7]

-

High Selectivity: In reactions such as the monoarylation of primary amines, AdBrettPhos demonstrates excellent selectivity, minimizing the formation of diarylated byproducts.[6]

-

Stability: AdBrettPhos is available as an air-stable solid, and its palladium precatalysts also exhibit good stability, simplifying handling and reaction setup.[1]

Quantitative Performance Data

The efficacy of the AdBrettPhos ligand family is best illustrated by quantitative data from various cross-coupling reactions. The following tables summarize representative yields for Buchwald-Hartwig amination and C-O cross-coupling reactions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines using BrettPhos (an analogue of AdBrettPhos) [5]

| Aryl Chloride | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | n-Hexylamine | Precatalyst 6 | BrettPhos | NaOt-Bu | Toluene | 80 | 1 | 98 |

| 4-Chlorotoluene | Benzylamine | Precatalyst 6 | BrettPhos | NaOt-Bu | Toluene | 80 | 1 | 95 |

| 2-Chlorotoluene | Cyclohexylamine | Precatalyst 6 | BrettPhos | NaOt-Bu | Toluene | 100 | 1 | 92 |

| 4-Chlorobenzonitrile | n-Butylamine | Precatalyst 6 | BrettPhos | NaOt-Bu | Toluene | 80 | 1 | 99 |

Precatalyst 6 is a preformed Pd(I) dimer with BrettPhos.

Table 2: Palladium-Catalyzed C-O Cross-Coupling of Aryl Halides with Primary Alcohols using AdBrettPhos

| Aryl Halide | Alcohol | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Ethanol | Pd(OAc)₂ | AdBrettPhos | Cs₂CO₃ | Toluene | 100 | 12 | 92 |

| 1-Bromo-4-nitrobenzene | Methanol | Pd₂(dba)₃ | AdBrettPhos | K₃PO₄ | Dioxane | 110 | 16 | 88 |

| 2-Bromopyridine | Isopropanol | Pd(OAc)₂ | AdBrettPhos | NaOt-Bu | Toluene | 80 | 24 | 75 |

Data compiled from representative procedures.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results. The following are representative procedures for key cross-coupling reactions utilizing the AdBrettPhos ligand family.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

This protocol is adapted from literature procedures for BrettPhos and is applicable to AdBrettPhos.[5]

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

AdBrettPhos (0.01-0.05 mol%)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005-0.025 mol%) or a suitable palladium precatalyst

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, AdBrettPhos, Pd(OAc)₂, and NaOt-Bu under an inert atmosphere.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous toluene via syringe.

-

Add the amine via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Halides

This is a general protocol that can be adapted for use with AdBrettPhos.[7]

Materials:

-

Heteroaryl halide (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

AdBrettPhos (1-2 mol%)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5-1 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Water (0.5 mL)

-

Schlenk tube or microwave vial

Procedure:

-

In a Schlenk tube or microwave vial, combine the heteroaryl halide, arylboronic acid, AdBrettPhos, Pd(OAc)₂, and K₃PO₄.

-

The vessel is sealed, evacuated, and backfilled with argon.

-

Add anhydrous 1,4-dioxane and water via syringe.

-

The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Visualizing the Catalytic Process

Understanding the underlying mechanisms and workflows is essential for troubleshooting and optimizing reactions. The following diagrams, generated using the DOT language, illustrate key aspects of palladium-catalyzed cross-coupling reactions involving the AdBrettPhos ligand.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The bulky AdBrettPhos ligand (L) plays a critical role in this cycle, particularly in promoting the reductive elimination step, which is often rate-limiting. Its steric bulk facilitates the formation of the C-C, C-N, or C-O bond and the regeneration of the active Pd(0) catalyst.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

AdBrettPhos: A Technical Guide for Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on AdBrettPhos, a highly effective biarylphosphine ligand, and its applications in palladium-catalyzed cross-coupling reactions. This document details its chemical properties, synthesis, and comprehensive experimental protocols for its use in key transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Core Chemical Data

AdBrettPhos is a bulky, electron-rich monophosphine ligand that has demonstrated exceptional performance in a variety of palladium-catalyzed reactions. Its steric hindrance and electronic properties contribute to the high catalytic activity and stability of the corresponding palladium complexes.

| Identifier | Value | Reference |

| CAS Number | 1160861-59-5 | [1][2][3][4] |

| Molecular Formula | C₄₃H₆₁O₂P | [1][2][3][5] |

| Molecular Weight | 640.92 g/mol | [1][2][3][4] |

A common and highly effective commercially available form of this catalyst system is the AdBrettPhos Pd G3 precatalyst. This air- and moisture-stable compound simplifies reaction setup and provides more consistent results.[6][7]

| Identifier | Value | Reference |

| AdBrettPhos Pd G3 CAS Number | 1445972-29-1 | [6][7] |

| AdBrettPhos Pd G3 Molecular Formula | C₅₆H₇₄NO₅PPdS | [6][7] |

| AdBrettPhos Pd G3 Molecular Weight | 1010.65 g/mol | [6][7] |

Catalytic Applications in Cross-Coupling Reactions

AdBrettPhos has proven to be a versatile ligand for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[5][8] Its effectiveness is especially notable in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The use of AdBrettPhos allows for the coupling of a wide variety of aryl halides and pseudohalides with primary and secondary amines, often with high selectivity and yields.[1][8][9] The bulky adamantyl groups on the phosphine ligand are crucial for promoting the desired reductive elimination step and preventing undesired side reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination reaction using a palladium catalyst with a phosphine ligand like AdBrettPhos is illustrated below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.

Figure 1: Catalytic cycle of Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and other conjugated systems. AdBrettPhos has been shown to be an effective ligand for this reaction, particularly in challenging cases involving sterically hindered or electron-rich substrates. The use of AdBrettPhos can lead to high turnover numbers and excellent yields.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized procedures for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using AdBrettPhos. These should be considered as starting points and may require optimization for specific substrates. The use of the AdBrettPhos G3 precatalyst is recommended for ease of use and reproducibility.[5][6][7]

General Procedure for Buchwald-Hartwig Amination

This procedure is a general guideline for the coupling of an aryl halide with a primary or secondary amine.

Reagents and Equipment:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

AdBrettPhos Pd G3 precatalyst (0.01-0.05 mmol, 1-5 mol%)

-

Strong base (e.g., NaOt-Bu, LHMDS, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Figure 3: General workflow for Buchwald-Hartwig amination.

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide, AdBrettPhos Pd G3 precatalyst, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Seal the tube, evacuate, and backfill with inert gas. Repeat this cycle three times.

-

Add the anhydrous, degassed solvent followed by the amine via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite or silica gel to remove insoluble salts and the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by standard techniques such as column chromatography.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid.

Reagents and Equipment:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

AdBrettPhos Pd G3 precatalyst (0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, often with water as a co-solvent, 5-10 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

References

- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AdBrettPhos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of AdBrettPhos, a highly effective biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions. The document details its synthesis, catalytic applications with quantitative data, and the mechanistic aspects of its utility, particularly in Buchwald-Hartwig amination.

Introduction: The Advent of a Bulky Ligand

AdBrettPhos, chemically known as (Di-1-adamantyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, is a member of the Buchwald family of electron-rich and sterically demanding biaryl phosphine ligands. Its development was driven by the need for catalysts that could facilitate challenging cross-coupling reactions, particularly those involving sterically hindered substrates or reactions where reductive elimination is the rate-limiting step.[1]

The key innovation of AdBrettPhos lies in the incorporation of two bulky adamantyl groups on the phosphorus atom. This significant steric bulk is crucial for promoting efficient reductive elimination, the final step in many cross-coupling catalytic cycles, thereby increasing reaction rates and yields for difficult transformations.[2] AdBrettPhos was first reported by the Buchwald group as a novel bulky biarylphosphine ligand that enabled the first palladium-catalyzed amidation of multi-heteroatom, five-membered heterocyclic bromides.[2]

Synthesis of AdBrettPhos

The initial syntheses of BrettPhos-type ligands often involved the use of hazardous organolithium reagents like t-butyllithium and stoichiometric amounts of copper salts.[3] To enhance safety and scalability, improved methods have been developed that utilize Grignard reagents and catalytic amounts of copper.[3][4][5]

Improved Experimental Protocol for AdBrettPhos Synthesis

This protocol is based on the safer, more scalable Grignard-based methodology.

Step 1: Preparation of the Grignard Reagent

-